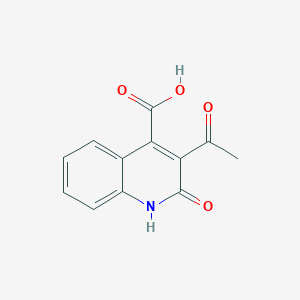

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid” is a synthetic compound that belongs to the class of quinoline derivatives . It has been shown to inhibit HIV infection in vitro by binding to the receptor CD4 on the surface of T cells . The empirical formula of this compound is C10H7NO3 and it has a molecular weight of 189.17 .

Synthesis Analysis

The synthesis of 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline has been carried out . A group of new 2-oxo-1,2-dihydroquinoline-3-carboxamides have been synthesized and properly characterized . Alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is accompanied by decarboxylation with loss of two molecules of CO2 and leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

Molecular Structure Analysis

The structure of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives has been studied . The structure of 3-acetyl-4-hydroxy-2-oxo-1,2-dihydroquinoline has been studied and the spatial structure has been analyzed .

Chemical Reactions Analysis

The chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones has attracted increased attention in both synthetic organic and medicinal chemistry, as numerous advancements in the use of this family of important compounds seem to be of considerable value . Alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is accompanied by decarboxylation with loss of two molecules of CO2 and leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .

Scientific Research Applications

Synthesis and Structural Studies

3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Ukrainets et al. (2009) explored the synthesis and spatial structure of this compound, preparing derivatives for comparative analysis of their antitubercular properties (Ukrainets, Tkach, & Yang, 2009). Similarly, Hayani et al. (2021) focused on the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, employing various alcohols and alkylating agents, and studied their structure using NMR spectroscopy and X-ray crystallography (Hayani et al., 2021).

Pharmacological Studies

The pharmacological properties of 3-acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives have been a subject of research. Ukrainets et al. (2010) investigated the analgesic properties of 4-R-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, discussing their acidic properties and NMR spectral features (Ukrainets, Davidenko, Mospanova, Sidorenko, & Svechnikova, 2010). Another study by Gaber et al. (2021) synthesized derivatives of this compound to assess their anticancer activity against the breast cancer MCF-7 cell line (Gaber et al., 2021).

Future Directions

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . The future directions for research on 3-Acetyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and similar compounds could include further exploration of their synthesis, characterization, and potential biological activities.

properties

IUPAC Name |

3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-6(14)9-10(12(16)17)7-4-2-3-5-8(7)13-11(9)15/h2-5H,1H3,(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZLDZYNOJQCZIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C2=CC=CC=C2NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331130 |

Source

|

| Record name | 3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24822511 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

84443-15-2 |

Source

|

| Record name | 3-acetyl-2-oxo-1H-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenethyl)-3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2(7H)-carboxamide](/img/structure/B2839020.png)

![2-(5-Methyl-4-phenyl-1H-imidazol-2-yl)-5-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2839022.png)

![1-(benzo[d]isoxazol-3-yl)-N-(3-chloro-4-fluorophenyl)methanesulfonamide](/img/structure/B2839024.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2839027.png)

![5,6-dichloro-N-[1-(2-oxooxolan-3-yl)piperidin-4-yl]pyridine-3-sulfonamide](/img/structure/B2839032.png)

![[1-(1,1-Difluoroethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2839035.png)

![3-Phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrole-1-carboxamide](/img/structure/B2839039.png)